5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol
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Overview
Description
5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol is an organic compound that features a thiophene ring substituted with a methyl group and a phenyl ring substituted with an iso-propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The methyl group can be introduced to the thiophene ring through electrophilic substitution reactions using methylating agents.
Phenyl Ring Substitution: The iso-propoxy group can be introduced to the phenyl ring through nucleophilic substitution reactions using iso-propyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.
Gene Expression: Modulating the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring, such as 2-acetylthiophene and 2-bromothiophene.
Phenyl Derivatives: Compounds with a phenyl ring, such as 3-iso-propoxyphenol and 4-iso-propoxybenzaldehyde.
Uniqueness
5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol is unique due to its specific combination of a thiophene ring with a methyl group and a phenyl ring with an iso-propoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-(3-propan-2-yloxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2S/c1-10(2)17-13-6-4-5-12(9-13)15(16)14-8-7-11(3)18-14/h4-10,15-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAITNDUUJPLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=CC=C2)OC(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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